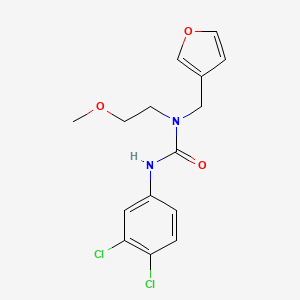![molecular formula C21H16BrN3O B2518379 9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 627889-49-0](/img/structure/B2518379.png)
9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine" is a chemical structure that is likely to be related to the family of antipyrine derivatives, which are known for their diverse pharmacological activities. The papers provided discuss similar compounds with bromine substituents and complex heterocyclic systems, which are characteristic of this class of compounds. These structures are of interest due to their potential intermolecular interactions and the stability conferred by their crystalline forms .
Synthesis Analysis
The synthesis of related antipyrine-like derivatives involves the formation of complex heterocycles, often through cyclization reactions. For instance, the synthesis of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides has been achieved with good yields and involves the use of X-ray structure characterization to confirm the molecular structure . Similarly, the synthesis of 9H-Pyrazolo[3,2-b][1,3]benzoxazines is accomplished through thermal decarbonylation of precursor compounds, which leads to novel structures as confirmed by X-ray crystallography . These methods suggest that the synthesis of the compound would also involve strategic cyclization and structural confirmation steps.
Molecular Structure Analysis
The molecular structure of antipyrine derivatives is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. The compounds discussed in the papers exhibit crystallization in the monoclinic P21/c space group and feature intermolecular hydrogen bonding, which is crucial for the stability of the crystal structure . The molecular structure is further analyzed using Hirshfeld surface analysis and DFT calculations, which help in understanding the nature of intermolecular interactions and the energy contributions of different molecular assemblies .
Chemical Reactions Analysis
The chemical reactivity of antipyrine derivatives is influenced by the presence of substituents and the nature of the heterocyclic system. The papers describe the formation of compounds through reactions involving decarbonylation and the interaction with amines . These reactions are typically carried out under controlled conditions, such as room temperature, and can yield products with high specificity. The proposed mechanisms for these transformations are often investigated using computational methods like ab initio and DFT calculations to gain insights into the reaction pathways and intermediate species .
Physical and Chemical Properties Analysis
The physical and chemical properties of antipyrine derivatives are closely related to their molecular structure. The presence of halogen atoms, such as bromine, and the formation of hydrogen bonds contribute to the stability and solubility of these compounds. The crystalline form of these compounds, as well as their spectroscopic characteristics, are indicative of their purity and are essential for their characterization . The solid-state structures, as analyzed through Hirshfeld surface analysis, reveal the importance of hydrogen bonding and electrostatic interactions in the overall stability of the molecular sheets .
Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Applications
A study on spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, including compounds structurally related to 9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, has shown significant antimicrobial activity against S. aureus ATCC 43300. Furthermore, these compounds displayed anti-inflammatory effects superior to the reference drug diclofenac, alongside high antioxidant activity, indicating their potential for development into novel therapeutic agents (Mandzyuk et al., 2020).
Molluscicidal Activity
Research into derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines has also demonstrated promising results in molluscicidal assays. These compounds have shown effective action against certain species, suggesting potential applications in controlling mollusk populations that are pests or vectors for diseases (Nawwar et al., 1993).
Antitumor and Anti-inflammatory Activities
Another study focused on synthesizing 5-[4-(2-Aryl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzylidene]-1,3-thiazolidin-4-ones, revealing both antitumor and anti-inflammatory activities. These findings highlight the compound's versatility and potential as a basis for developing new treatments for cancer and inflammation-related diseases (Horishny et al., 2020).
Propriétés
IUPAC Name |
9-bromo-2-phenyl-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O/c22-16-8-9-20-17(11-16)19-12-18(14-5-2-1-3-6-14)24-25(19)21(26-20)15-7-4-10-23-13-15/h1-11,13,19,21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBMGNIMSNVMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518296.png)


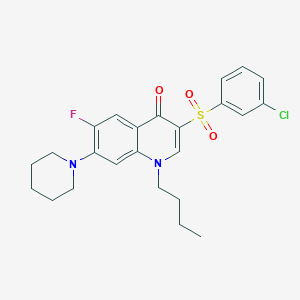
![3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2518304.png)
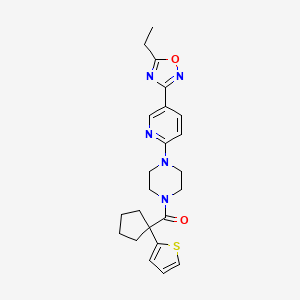
![2-(8-ethoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2518307.png)
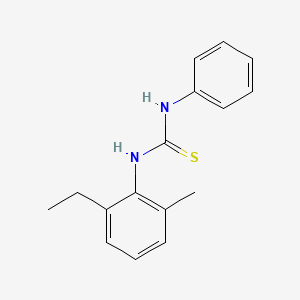
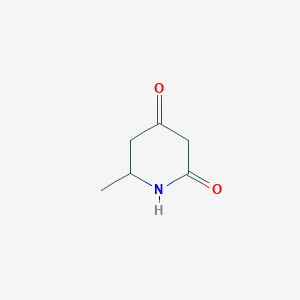

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide](/img/structure/B2518313.png)
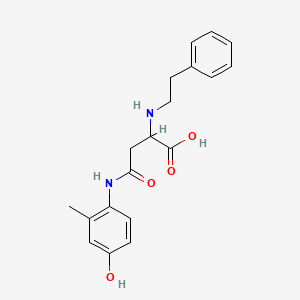
![1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2518316.png)
